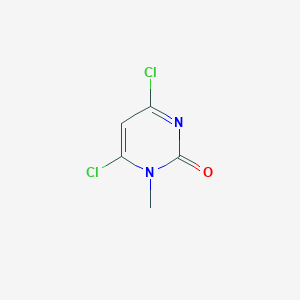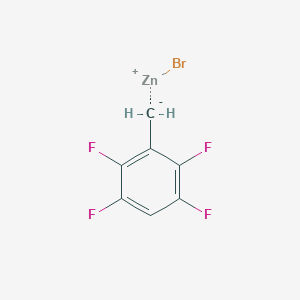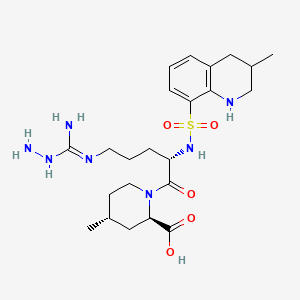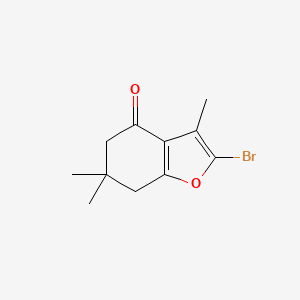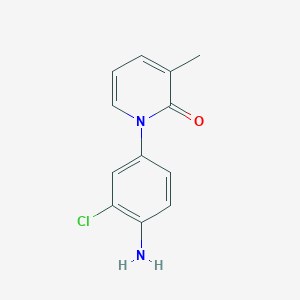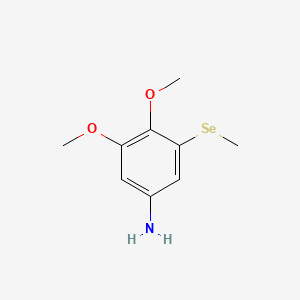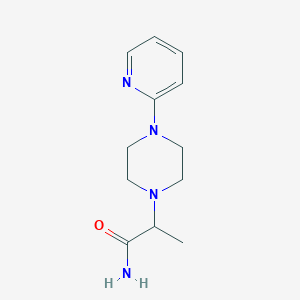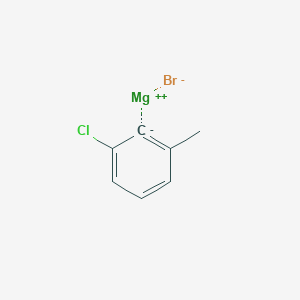
2-Chloro-6-methylphenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methylphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenylmagnesium bromide is typically prepared by reacting 2-chloro-6-methylbromobenzene with magnesium turnings in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The process involves the following steps:
Preparation of the Reaction Mixture: Magnesium turnings are placed in a dry flask, and anhydrous THF is added.
Initiation of the Reaction: A small amount of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
Addition of the Aryl Halide: 2-Chloro-6-methylbromobenzene is added dropwise to the reaction mixture while maintaining stirring and cooling.
Completion of the Reaction: The reaction mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves using larger reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-6-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions with halides to form biaryl compounds.
Substitution Reactions: Can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Aryl or alkyl halides.
Solvents: Anhydrous THF is commonly used.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
科学研究应用
2-Chloro-6-methylphenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 2-Chloro-6-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-methylphenylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
2-Chloro-6-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. The presence of both chloro and methyl groups on the aromatic ring influences its reactivity compared to other Grignard reagents.
属性
分子式 |
C7H6BrClMg |
|---|---|
分子量 |
229.78 g/mol |
IUPAC 名称 |
magnesium;1-chloro-3-methylbenzene-2-ide;bromide |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RWQBVNBYVUKJJR-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C(=CC=C1)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


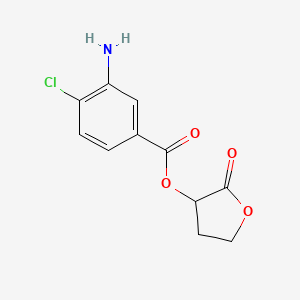
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)

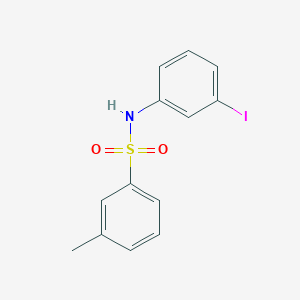


![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
